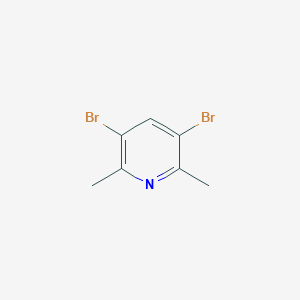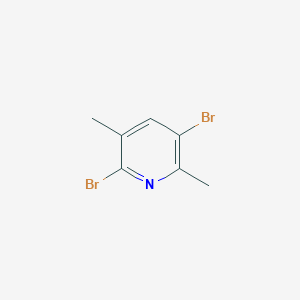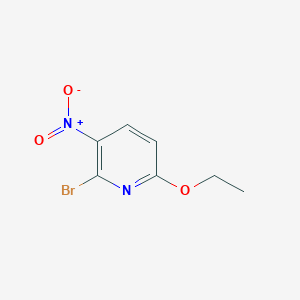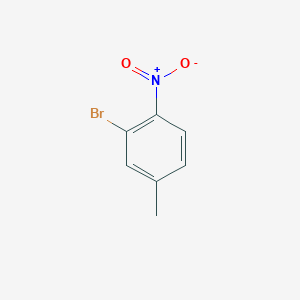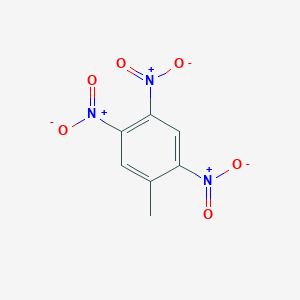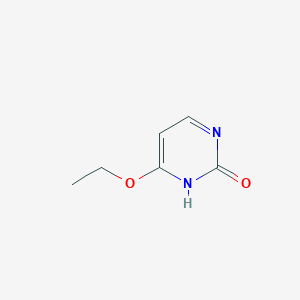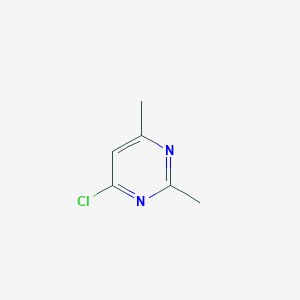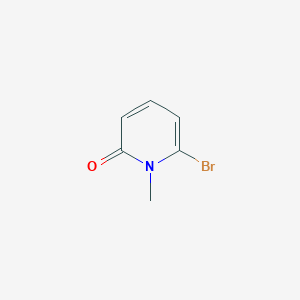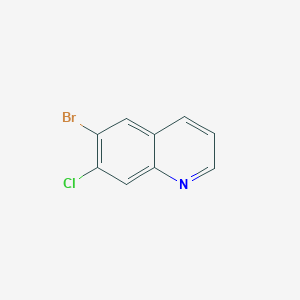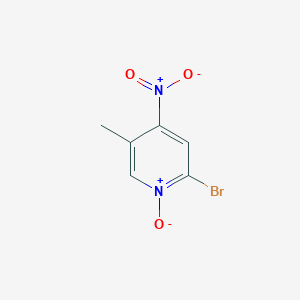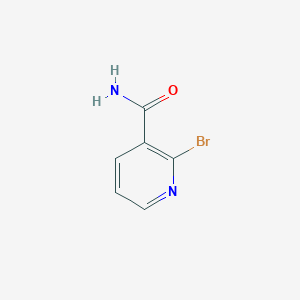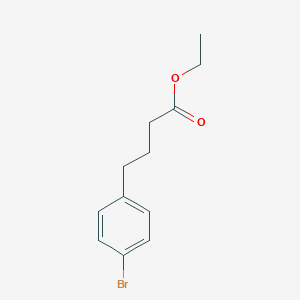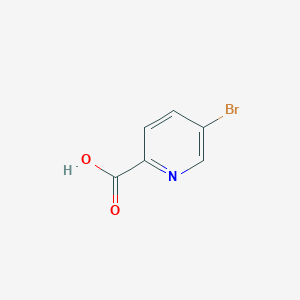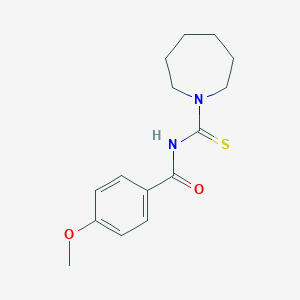
N-(azepane-1-carbothioyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(azepane-1-carbothioyl)-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzamide core, a hexahydro-1H-azepin-1-yl group, a thioxomethyl group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepane-1-carbothioyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The hexahydro-1H-azepin-1-yl group is introduced through a cyclization reaction, while the thioxomethyl group is added via a thiolation reaction. The methoxy group is usually introduced through a methylation reaction. The specific reaction conditions, such as temperature, pressure, and solvents, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the consistency and quality of the product. The reaction parameters are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
N-(azepane-1-carbothioyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(azepane-1-carbothioyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(azepane-1-carbothioyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The thioxomethyl group is particularly important for its biological activity, as it can form covalent bonds with target proteins, leading to inhibition or activation of their function.
相似化合物的比较
N-(azepane-1-carbothioyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
Benzamide, N-[3-(hexahydro-2-oxo-1H-azepin-1-yl)propyl]-: This compound has a similar azepinyl group but lacks the thioxomethyl and methoxy groups, resulting in different reactivity and applications.
Benzamide, N-[(hexahydro-1H-azepin-1-yl)carbonyl]-4-methoxy-: This compound has a carbonyl group instead of a thioxomethyl group, leading to different chemical properties and biological activities.
属性
CAS 编号 |
114171-16-3 |
|---|---|
分子式 |
C15H20N2O2S |
分子量 |
292.4 g/mol |
IUPAC 名称 |
N-(azepane-1-carbothioyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-8-6-12(7-9-13)14(18)16-15(20)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,18,20) |
InChI 键 |
BXJDOJCPEBMCNU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCCC2 |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


